molecular formula C23H23ClN2O3 B11009989 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

Cat. No.: B11009989
M. Wt: 410.9 g/mol
InChI Key: YCYCSDYEDVQZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a complex organic compound with a unique structure that combines a piperidine ring, a chlorophenyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzaldehyde and piperidine under specific reaction conditions . The next step involves the formation of the oxazole ring, which can be achieved through a cyclization reaction involving appropriate precursors . Finally, the two key intermediates are coupled together under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone derivative, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring .

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)23(28)12-14-26(15-13-23)22(27)11-10-21-25-16-20(29-21)17-4-2-1-3-5-17/h1-9,16,28H,10-15H2

InChI Key

YCYCSDYEDVQZOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.